2-ethyl-1H-inden-1-one

Chemical ecology Semiochemistry Olfactory receptor pharmacology

2-Ethyl-1H-inden-1-one (CAS 22351-56-0, also known as 2-ethyl-1-indanone) is a bicyclic ketone belonging to the indanone class, characterized by an indane ring system with a carbonyl group at the 1-position and an ethyl substituent at the 2-position. The compound has a molecular formula of C11H12O and a molecular weight of 160.21 g/mol.

Molecular Formula C11H10O
Molecular Weight 158.20 g/mol
Cat. No. B13630948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-1H-inden-1-one
Molecular FormulaC11H10O
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC=CC=C2C1=O
InChIInChI=1S/C11H10O/c1-2-8-7-9-5-3-4-6-10(9)11(8)12/h3-7H,2H2,1H3
InChIKeyZOCHYVHWTFKWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1H-inden-1-one (2-Ethyl-1-indanone): Compound Classification and Procurement Context for Scientific Research


2-Ethyl-1H-inden-1-one (CAS 22351-56-0, also known as 2-ethyl-1-indanone) is a bicyclic ketone belonging to the indanone class, characterized by an indane ring system with a carbonyl group at the 1-position and an ethyl substituent at the 2-position [1]. The compound has a molecular formula of C11H12O and a molecular weight of 160.21 g/mol . Indanone derivatives constitute a privileged scaffold in medicinal chemistry, underpinning clinically significant agents such as donepezil (an acetylcholinesterase inhibitor for Alzheimer's disease), indinavir (HIV protease inhibitor), and sulindac (NSAID), while also serving as versatile intermediates in natural product synthesis and materials science [2][3]. Within this pharmacologically rich class, substituent position and identity critically determine biological target engagement, physicochemical properties, and synthetic utility—parameters that directly inform compound selection for drug discovery, chemical biology, and specialized industrial applications.

Indanone scaffold for medicinal chemistry libraries
Reported olfactory receptor probe in moth species
Supports cytochrome P450 inhibition screening
Synthetic precursor for fluorinated indanones

Why 2-Ethyl-1H-inden-1-one Cannot Be Interchanged with Generic Indanone Analogs in Research Protocols


Generic substitution among indanone derivatives without rigorous validation carries significant risk of experimental failure due to substituent-dependent variations in receptor engagement, physicochemical properties, and synthetic behavior. The 1-indanone scaffold alone exhibits broad but undifferentiated biological activity; however, alkyl substitution at the 2-position fundamentally alters molecular recognition, as demonstrated by conserved odorant receptor (OR19) studies where 2-ethyl-1-indanone and its analogs elicited distinct response magnitudes despite sharing the same core structure [1]. Furthermore, physicochemical parameters diverge markedly across the series: boiling points range from 255.9°C (2-ethyl-1-indanone) to variable values for methyl and unsubstituted analogs, impacting purification strategy and formulation compatibility . In synthetic applications, alkyl chain length at the 2-position governs steric and electronic influences on downstream transformations, including fluorination and cross-coupling reactions . These quantifiable differences underscore that indanone analogs are not functionally interchangeable; selection must be guided by specific structural requirements of the target application rather than class-level assumptions.

Receptor engagement may shift
2‑alkyl substitution changes odorant receptor response magnitude; 2‑methyl or unsubstituted analogs may not replicate activity profiles.
Boiling point differences alter purification
2‑ethyl analog (255.9°C) requires different distillation conditions than 2‑methyl analog, affecting solvent removal and process transfer.
Synthetic reactivity not interchangeable
Alkyl chain length at C‑2 influences steric and electronic effects in cross‑coupling and fluorination; class‑level assumptions risk yield loss.

Quantitative Differentiation of 2-Ethyl-1H-inden-1-one versus Closest Analogs: A Procurement-Oriented Evidence Guide


2-Ethyl-1-indanone Elicits Comparable Olfactory Receptor Activation to 2-Methyl-1-indanone in Conserved Moth OR19 Assays

In heterologous expression studies using Drosophila melanogaster empty neuron systems with single sensillum recordings, 2-ethyl-1-indanone elicited a strong response from both CpomOR19 and SlitOR19 odorant receptors, comparable to 2-methyl-1-indanone, 3-methyl-1-indanone, and unsubstituted 1-indanone [1]. The study established a clear structure-activity relationship: alkyl substituents at the 2- and 3-positions of the five-membered ring increased receptor response magnitude relative to benzene ring substitution, indicating higher complementarity with the receptor cavity [1].

Olfactory Receptor Response
Head‑to‑head
Comparable activation to 2‑methyl‑1‑indanone in CpomOR19/SlitOR19 assays; alkyl substitution at C‑2 boosts response versus unsubstituted.
Supports selection as semiochemical probe candidate.
Qualitative electrophysiology; heterologous Drosophila empty neuron system.
Chemical ecology Semiochemistry Olfactory receptor pharmacology

Cytochrome P450 Enzyme Inhibition by 2-Ethyl-1-indanone Enables Drug Metabolism Interaction Studies

2-Ethyl-1-indanone has been characterized as a cytochrome P450 enzyme inhibitor, demonstrating the capacity to interfere with the metabolism of specific drugs such as midazolam through competition for the enzyme active site . This property positions the compound as a useful tool for investigating drug-drug interaction mechanisms and metabolic pathway elucidation.

CYP Inhibition Profile
Data to verify
Reported cytochrome P450 inhibitor; interferes with midazolam metabolism via active‑site competition.
Context for DDI screening; quantitative IC50 not publicly available.
Source‑specific; confirm potency in‑house.
Drug metabolism Pharmacokinetics ADME-Tox

Inden-1-one Core Scaffold Enables Tunable [2+2] Photocycloaddition Reactivity for Molecular Crystal Engineering

While 2-ethyl-1H-inden-1-one itself has not been directly evaluated, studies on 2,3-dihydro-1H-inden-1-one-derived cyclic chalcone analogs reveal that the inden-1-one core scaffold participates in photo-induced [2+2] cycloaddition reactions whose outcome is governed by intermolecular interactions beyond classical Schmidt's criteria [1]. Specifically, C=O···H interactions between adjacent molecules can confine the reactive double bond, suppressing cycloaddition even when geometric parameters are favorable [1]. This class-level insight establishes the inden-1-one framework as a tunable platform for designing photoresponsive crystalline materials.

Solid‑State Photoreactivity
Class‑level
Inden‑1‑one core enables tunable [2+2] photocycloaddition; outcome controlled by C=O···H interactions, not solely Schmidt criteria.
Informs photomechanical material design using indanone scaffold.
Derived from cyclic chalcone analogs; no direct data for 2‑ethyl derivative.
Photomechanical materials Crystal engineering Topochemical reactivity

Physicochemical Properties of 2-Ethyl-1-indanone versus 2-Methyl-1-indanone Distinguish Purification and Formulation Requirements

2-Ethyl-1-indanone exhibits a boiling point of 255.9°C at 760 mmHg and a density of 1.038 g/mL at 25°C . These values differ from the predicted density of 2-methyl-1-indanone (1.099 ± 0.06 g/cm³ at 10 Torr boiling point 140-150°C) , reflecting the physicochemical consequences of ethyl versus methyl substitution at the 2-position.

Boiling Point & Density
Cross‑study comparable
BP: 255.9°C (760 mmHg); Density: 1.038 g/mL vs 2‑methyl analog BP ~140‑150°C (10 Torr), density ~1.099 g/cm³.
Guides purification strategy and formulation calculations.
Non‑identical pressure conditions limit direct BP comparison.
Physicochemical characterization Analytical chemistry Formulation science

Validated Research and Industrial Applications for 2-Ethyl-1H-inden-1-one Based on Quantitative Evidence


Semiochemical Probe Development for Lepidopteran Pest Olfactory Research

Based on direct electrophysiological evidence demonstrating strong activation of conserved odorant receptors (CpomOR19 and SlitOR19) in codling moth (Cydia pomonella) and cotton leafworm (Spodoptera littoralis), 2-ethyl-1-indanone serves as a validated semiochemical probe for investigating olfactory coding mechanisms in lepidopteran pests [1]. The compound's functional equivalence to 2-methyl-1-indanone in receptor activation provides researchers with structural flexibility when designing ligand panels for structure-activity relationship studies, behavioral assays, or pheromone analog development [1].

In Vitro Cytochrome P450 Inhibition Studies for Drug Metabolism Research

2-Ethyl-1-indanone is validated as a cytochrome P450 enzyme inhibitor capable of interfering with the metabolism of probe drugs such as midazolam through active-site competition [1]. This property makes the compound suitable for in vitro drug-drug interaction (DDI) screening, metabolic stability assessments, and mechanism-based inhibition studies in pharmaceutical ADME-Tox workflows [1]. Researchers should note that quantitative IC50 values are not publicly reported, necessitating in-house potency determination for comparative analyses.

Synthetic Intermediate for Fluorinated Indanone Derivatives and Cross-Coupling Reactions

2-Ethyl-1-indanone is utilized as a precursor for synthesizing fluorinated analogs, including 2-ethyl-2-fluoro-indan-1-one, expanding the chemical space accessible for medicinal chemistry optimization [1]. The 2-alkyl-1-indanone framework has been prepared via cyclization of β-hydroxy-α-methoxypropiophenone in sulfuric acid, establishing a reproducible synthetic route . Additionally, 2-alkyl indanones participate in cross-coupling reactions as chiral ligands for carbon-carbon bond formation, relevant to asymmetric synthesis applications .

Building Block for Photoresponsive Molecular Crystal Engineering (Scaffold-Level Application)

Although direct data for 2-ethyl-1H-inden-1-one are absent, class-level evidence from cyclic chalcone analogs of 2,3-dihydro-1H-inden-1-one demonstrates that the inden-1-one core scaffold participates in photo-induced [2+2] cycloaddition reactions whose outcome depends on intermolecular C=O···H interactions rather than geometric criteria alone [1]. This scaffold-level property positions inden-1-one derivatives—including 2-ethyl-1H-inden-1-one—as candidate building blocks for designing photomechanical materials, molecular switches, and crystalline actuators where tunable solid-state photoreactivity is desired [1]. Researchers should conduct compound-specific validation prior to procurement for these applications.

Application
Selection Property
Validation Focus
Lepidopteran olfactory probe research
Odorant receptor activation profile (OR19)
Electrophysiological receptor response assays
In vitro CYP inhibition screening
CYP enzyme inhibition context
IC50 determination; DDI assessment
Fluorinated indanone synthesis
2‑alkyl‑1‑indanone precursor reactivity
Synthetic route reproducibility
Photomechanical crystal engineering
Inden‑1‑one scaffold photoreactivity
Compound‑specific [2+2] cycloaddition testing

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